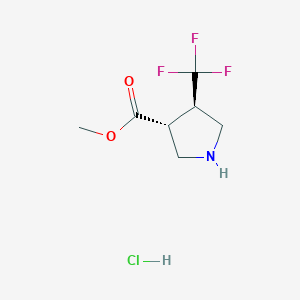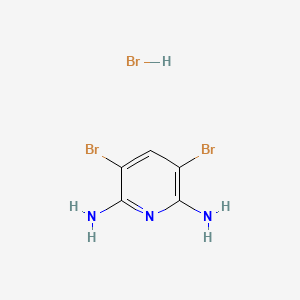
3,5-Dibromo-pyridine-2,6-diamine hydrobromide
Overview
Description
3,5-Dibromo-pyridine-2,6-diamine hydrobromide (CAS Number: 1276615-05-4) is a chemical compound with the molecular formula C5H6Br3N3 . It is a tan solid and has a molecular weight of approximately 347.83 g/mol . The IUPAC name for this compound is 3,5-dibromopyridine-2,6-diamine hydrobromide .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-pyridine-2,6-diamine hydrobromide consists of a pyridine ring with two amino groups (NH2) and two bromine atoms (Br) attached at the 3rd and 5th positions. The hydrobromide salt forms due to the presence of an additional bromide ion (Br-) .
Scientific Research Applications
Coordination Chemistry and Complex Formation
Research emphasizes the versatility of pyridine derivatives in coordination chemistry, demonstrating their capacity to form complex compounds with various metals. These complexes are noted for their significant spectroscopic, structural, and magnetic properties, which have implications for both biological and electrochemical activities. Such findings suggest the potential for "3,5-Dibromo-pyridine-2,6-diamine hydrobromide" in forming novel coordination complexes with unique properties (Boča, Jameson, & Linert, 2011).
Organic Synthesis and Catalysis
The application of pyridine and its derivatives in organic synthesis is substantial, particularly as intermediates in the synthesis of biologically active compounds. Their structural versatility allows for the development of diverse synthetic pathways, highlighting the potential role of "3,5-Dibromo-pyridine-2,6-diamine hydrobromide" in facilitating the synthesis of complex organic molecules (Parmar, Vala, & Patel, 2023).
Potential in Drug Discovery
Research into heterocyclic N-oxide molecules, including pyridine derivatives, underscores their significance in drug discovery due to their functional diversity and biological importance. These compounds have shown potential in various medicinal applications, including as anticancer, antibacterial, and anti-inflammatory agents. This suggests the possible application of "3,5-Dibromo-pyridine-2,6-diamine hydrobromide" in the development of new pharmaceuticals (Li et al., 2019).
Pyridine Derivatives in Medicinal Chemistry
The medicinal importance of pyridine derivatives is well-documented, with numerous compounds finding clinical use. Their diverse biological activities make them valuable in the development of new therapeutic agents, suggesting potential research avenues for "3,5-Dibromo-pyridine-2,6-diamine hydrobromide" in medicinal chemistry (Altaf et al., 2015).
Chemosensing Applications
The high affinity of pyridine derivatives for various ions and neutral species underscores their utility as chemosensors. This property could be explored for "3,5-Dibromo-pyridine-2,6-diamine hydrobromide," potentially leveraging its unique structure for the detection of specific chemical entities in complex mixtures (Abu-Taweel et al., 2022).
Safety And Hazards
properties
IUPAC Name |
3,5-dibromopyridine-2,6-diamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3.BrH/c6-2-1-3(7)5(9)10-4(2)8;/h1H,(H4,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADPUMOPBWURME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)N)N)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-pyridine-2,6-diamine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436002.png)
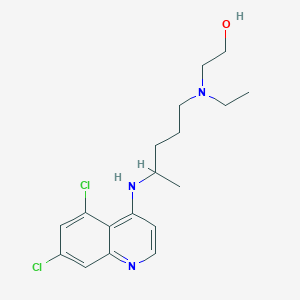
![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1436006.png)
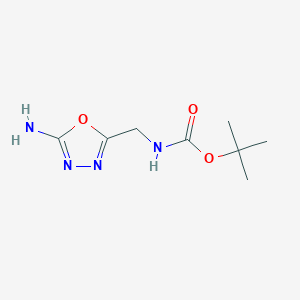
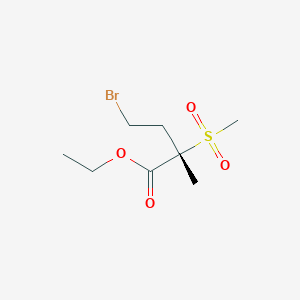
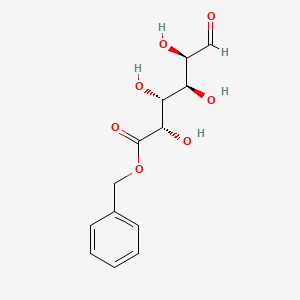
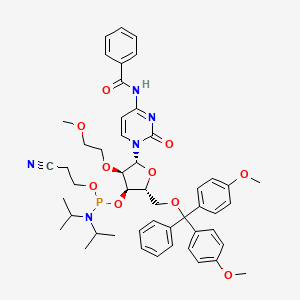

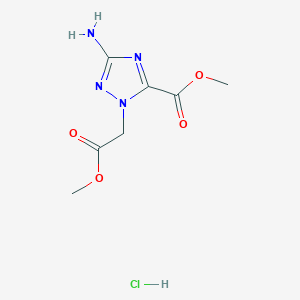
![Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1436018.png)
![({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1436020.png)
